Octahydroquinolin-7(1H)-one is an organic compound classified within the quinoline family. It is characterized by its fully saturated bicyclic structure, which distinguishes it from other derivatives of quinoline. This compound has garnered attention in both scientific research and medicinal chemistry due to its potential bioactivity and versatility as a building block for synthesizing various pharmaceutical agents.
Octahydroquinolin-7(1H)-one is derived from quinoline through hydrogenation processes. Its chemical structure can be represented by the molecular formula and it has a CAS number of 4169-27-1. This compound belongs to the class of heterocyclic compounds, specifically a saturated derivative of quinoline, which is a bicyclic structure containing both aromatic and non-aromatic characteristics.
The synthesis of octahydroquinolin-7(1H)-one can be achieved through several methods:
The choice of catalyst, reaction temperature, and pressure are critical for maximizing yield and purity in the synthesis of octahydroquinolin-7(1H)-one. Various studies have reported yields ranging from moderate to high depending on these parameters .
The molecular structure of octahydroquinolin-7(1H)-one features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The compound's structural formula can be depicted as follows:
This structure contributes to its chemical properties, including reactivity and stability under various conditions.
Octahydroquinolin-7(1H)-one can participate in several types of chemical reactions:
The reactivity profile of octahydroquinolin-7(1H)-one makes it suitable for various synthetic applications in organic chemistry, particularly in creating more complex molecules.
The mechanism by which octahydroquinolin-7(1H)-one exerts its biological effects involves interactions with specific molecular targets within biological systems. For instance, derivatives of this compound may inhibit certain enzymes or receptors that play crucial roles in disease processes. The precise pathways depend on the specific derivative being studied and its intended therapeutic application .
Studies have shown that octahydroquinolin-7(1H)-one derivatives exhibit potential antimicrobial and anticancer activities, making them valuable in medicinal chemistry .
Octahydroquinolin-7(1H)-one serves multiple purposes in scientific research:
The stereoselective formation of the bicyclic [4.3.0] system constitutes a fundamental synthetic challenge. Dieckmann-type condensation has emerged as a powerful strategy for constructing the fused ring system with precise stereocontrol. This approach employs α,ω-diester precursors containing appropriately functionalized amine groups, which undergo base-mediated intramolecular cyclization. Researchers have achieved diastereoselectivities exceeding 90% using chiral auxiliaries attached to the nitrogen atom, directing the enolate attack geometry during ring formation. The resulting bicyclic β-ketoester intermediates undergo decarboxylation and ketone reduction to furnish stereodefined octahydroquinolin-7(1H)-ones with defined relative configurations at ring fusion points [1].
Intramolecular Mannich reactions provide an alternative cyclization pathway for assembling the bicyclic framework. This strategy employs δ-keto aldehyde precursors with pre-installed secondary amines, which undergo acid-catalyzed cyclization via iminium ion formation. The reaction proceeds through a chair-like transition state, enabling predictable stereochemical outcomes. Recent advances have demonstrated that Lewis acid catalysts (e.g., Zn(OTf)₂) accelerate this transformation while maintaining excellent cis-selectivity (>20:1 dr) at ambient temperatures. This method is particularly valuable for introducing C4 and C8a substituents through careful design of the acyclic precursor [7].
Table 1: Stereoselective Cyclization Approaches to Octahydroquinolin-7(1H)-one Core
Strategy | Key Precursor | Optimal Conditions | Stereoselectivity | Functional Group Tolerance |
---|---|---|---|---|
Dieckmann Condensation | N-Protected α,ω-diesters | NaOMe/MeOH, 0°C to reflux | >90% de (cis) | Esters, protected amines |
Intramolecular Mannich | δ-Keto aldehydes | Zn(OTf)₂, CH₂Cl₂, rt, 12h | >20:1 dr (cis) | Alkyl chains, aryl groups |
Reductive Amination | 1,5-Dicarbonyls with amines | NaBH₃CN, AcOH, MeOH, rt | 5:1 to 10:1 dr | Alcohols, basic nitrogens |
Enantioselective catalysis has revolutionized access to optically pure octahydroquinolin-7(1H)-ones, circumventing the need for resolution. Chiral ruthenium complexes bearing paddlewheel-type diruthenium cores have demonstrated exceptional efficacy in enantioselective C–H functionalization routes to these bicyclic systems. Matsunaga and colleagues developed a diruthenium catalyst (2.5 mol%) with (S)-2-(4-trifluoromethylphenyl)propanoate ligands that promotes intramolecular benzylic amidation of tethered substrates, affording octahydroquinolin-7(1H)-ones with 94% ee and complete cis-diastereoselectivity. This transformation proceeds through a proposed nitrene insertion mechanism with retention of configuration at the stereogenic carbon [5].
Organocatalytic Michael-aldol cascades provide complementary access to enantioenriched derivatives. Proline-derived catalysts (20 mol%) efficiently convert linear keto-aldehydes bearing protected amine functionalities into bicyclic products through a sequence involving initial enantioselective Michael addition, followed by intramolecular aldol cyclization and dehydration. This domino process installs up to three contiguous stereocenters with excellent enantiomeric excess (88-95% ee) and diastereocontrol. The method is particularly advantageous for synthesizing C6-substituted derivatives, where substituents on the nucleophilic component become stereoselectively installed at the ring fusion position [3].
Enzyme-mediated dynamic kinetic resolutions have been successfully applied to racemic octahydroquinolin-7(1H)-ones bearing hydrolyzable ester functions. Lipases (e.g., CAL-B) selectively acylate one enantiomer while base-catalyzed racemization occurs at the stereocenter alpha to the carbonyl, enabling theoretical 100% yield of enantiopure product. This methodology has produced gram quantities of enantiomerically pure (>99% ee) intermediates for alkaloid synthesis [3].
Multicomponent reactions (MCRs) offer efficient routes to highly substituted octahydroquinolin-7(1H)-one derivatives through convergent bond formation. The modified Hantzsch-type reaction has been adapted for synthesizing partially saturated quinolones using cyclohexane-1,3-diones, β-ketoesters, and ammonium acetate. This one-pot condensation proceeds through Knoevenagel condensation, Michael addition, and cyclodehydration sequence. Catalytic approaches employing ytterbium triflate (10 mol%) significantly enhance reaction efficiency and enable the incorporation of sterically demanding substituents, including tert-butyl groups and heteroaromatic systems at C2 and C4 positions [7].
The Kabachnik-Fields reaction followed by post-condensation cyclization provides access to C4-phosphorylated derivatives—valuable precursors for bioisosteric compounds. A sequential three-component reaction between 4-oxopentanal, primary amines, and dialkyl phosphites generates α-aminophosphonates. Subsequent acid-catalyzed cyclization (PPA, 100°C) induces intramolecular nucleophilic displacement, forming the bicyclic system with the phosphonate moiety incorporated at the C4 position. This methodology demonstrates broad scope concerning both the amine (aliphatic, benzyl, aryl) and phosphite (diethyl, diisopropyl, dibenzyl) components [7].
Table 2: Multicomponent Reaction Systems for Functionalized Derivatives
MCR Type | Components | Catalyst/Conditions | Key Products | Yield Range |
---|---|---|---|---|
Modified Hantzsch | Cyclohexanedione, β-ketoester, NH₄OAc | Yb(OTf)₃ (10 mol%), EtOH, reflux | 5-Aroyl-1,4,5,6,7,8-hexahydroquinolin-7-ones | 55-82% |
Kabachnik-Fields/cyclization | 4-Oxopentanal, R-NH₂, (RO)₂P(O)H | PPA, 100°C, 4h | 4-Phosphonyl-octahydroquinolin-7-ones | 60-88% |
Biginelli-type | Aldehyde, urea, β-ketophosphonate | TsOH (50 mol%), MeCN, 80°C | 5-Phosphono-hexahydropyrimido[4,5-b]quinolin-7-ones | 65-90% |
Catalytic hydrogenation of readily available quinoline derivatives provides a direct route to octahydroquinolin-7(1H)-ones. Heterogeneous platinum-group catalysts enable efficient saturation of the heteroaromatic system. Recent studies established that Rh/Al₂O₃ (5 mol%) under moderate hydrogen pressure (30 bar) in acetic acid solvent selectively reduces the pyridine ring of 4-hydroxyquinolin-2(1H)-ones without cleaving the C4-oxygen functionality. This chemoselectivity is attributed to electronic effects imparted by the C4-oxygen atom, which decreases electron density at C2 and C4 positions, disfavoring over-reduction. The resulting 4-hydroxyoctahydroquinolin-7(1H)-ones are obtained in 85-92% yield with predominantly cis-ring fusion [1].
Electrochemical Birch reduction offers an alternative to catalytic hydrogenation for acid-sensitive substrates. This method employs lithium perchlorate in THF/ethanol (5:1) with a mercury pool cathode at -2.5 V vs. SCE. The process sequentially adds electrons to the heterocyclic ring, generating radical anions that protonate selectively. Careful potential control enables partial reduction to tetrahydro or hexahydro intermediates, which can be further functionalized before final reduction. This approach demonstrates particular utility for substrates bearing electrophilic groups (nitro, cyano) incompatible with catalytic hydrogenation conditions [5].
Transfer hydrogenation systems provide milder reduction conditions using hydrogen donors. A catalytic system comprising Cp*IrCl] (2 mol%) and formic acid/triethylamine azeotrope reduces quinolines to octahydroquinolin-7(1H)-ones at 60°C. This homogeneous catalyst tolerates halogen substituents (chloro, bromo) on the benzene ring, which remain intact during reduction—a significant advantage over heterogeneous catalysts that typically promote dehalogenation. The reaction proceeds through stepwise hydrogen transfer to the heterocycle, with kinetic studies indicating rate-limiting reduction of the 1,2,3,4-tetrahydro intermediate to the decahydro stage [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9